molecular formula C19H19ClN4S B12056374 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478254-04-5

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12056374
CAS No.: 478254-04-5
M. Wt: 370.9 g/mol
InChI Key: FVPDDBPXFMPHFS-CIAFOILYSA-N
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Description

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the tert-Butylphenyl Group: This step involves the reaction of the triazole intermediate with 4-tert-butylbenzaldehyde under basic conditions to form the desired imine linkage.

    Addition of the Chlorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-benzylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the chlorophenyl group contributes to its reactivity and potential biological activity.

Properties

CAS No.

478254-04-5

Molecular Formula

C19H19ClN4S

Molecular Weight

370.9 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19ClN4S/c1-19(2,3)14-10-8-13(9-11-14)12-21-24-17(22-23-18(24)25)15-6-4-5-7-16(15)20/h4-12H,1-3H3,(H,23,25)/b21-12+

InChI Key

FVPDDBPXFMPHFS-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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